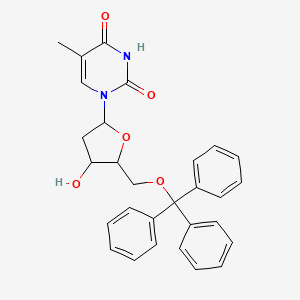

5'-O-Tritylthymidine

Beschreibung

Historical Development of Trityl Protecting Groups in Oligonucleotide Synthesis

The triphenylmethyl (trityl) group holds a significant place in the history of organic and bioorganic chemistry. glenresearch.com First discovered as the first stable free radical, its utility as a protecting group was later realized. glenresearch.com In nucleoside chemistry, the trityl group became the protector of choice for the 5'-hydroxyl group. umich.edutrilinkbiotech.com Its large size means it reacts preferentially with the primary 5'-hydroxyl group, which is less sterically hindered than the secondary 3'-hydroxyl group, ensuring high regioselectivity. tcichemicals.com

A defining feature of the trityl group and its derivatives is their lability in the presence of mild acid. glenresearch.comtrilinkbiotech.com This allows for a "transient" protection strategy, where the 5'-trityl group is removed at the beginning of each synthesis cycle to expose the hydroxyl group for coupling with the next incoming nucleoside phosphoramidite (B1245037). umich.edumeasurebiology.org The other protecting groups on the nucleobase and phosphate (B84403) remain intact during this step. atdbio.com

A major advancement came from the laboratory of Har Gobind Khorana with the introduction of the 4,4'-dimethoxytrityl (DMT) group. trilinkbiotech.com The addition of two methoxy (B1213986) groups to the phenyl rings makes the DMT group even more susceptible to acid cleavage than the parent trityl group, allowing for faster and more efficient deprotection under very mild acidic conditions. umich.edutrilinkbiotech.com This innovation became a cornerstone of automated solid-phase oligonucleotide synthesis. measurebiology.org Furthermore, the cleavage of the DMT group produces a stable and intensely orange-colored DMT carbocation, which provides a simple and effective real-time optical method to monitor the yield of each coupling step. trilinkbiotech.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Manipulations of 5 O Tritylthymidine

Methodologies for 5'-Hydroxyl Protection in Thymidine (B127349)

The selective protection of the 5'-primary hydroxyl group in thymidine is a fundamental step in nucleoside chemistry, particularly for the synthesis of oligonucleotides. The trityl group and its derivatives are standard choices for this purpose due to their specific attributes. umich.edu

Regioselective Tritylation Approaches

The introduction of a trityl group onto a thymidine molecule is achieved through a process called tritylation. This reaction must be regioselective, meaning it should preferentially target the 5'-hydroxyl (5'-OH) group over the 3'-hydroxyl group. This selectivity is primarily achieved due to steric hindrance; the trityl group is large and bulky, making it more likely to react with the more exposed and accessible primary 5'-OH group compared to the more sterically hindered secondary 3'-OH group. researchgate.net

The reaction is typically carried out by treating thymidine with trityl chloride (TrCl) or its derivatives, such as 4,4'-dimethoxytrityl chloride (DMTr-Cl), in a solvent like pyridine. umich.edutubitak.gov.tr Running the reaction at room temperature with a slight excess of the trityl chloride reagent ensures high regiospecificity for the 5' position. umich.edu If a significant excess of the reagent is used or the temperature is elevated, the reaction can also occur at the 3'-hydroxyl position. umich.edu To prevent unwanted reactions at the exocyclic amino groups on other nucleobases (like adenine, guanine, and cytosine), these are typically protected before the tritylation step. umich.edu

Comparative Analysis of Trityl, Dimethoxytrityl (DMT), and Monomethoxytrityl (MMTr) Protecting Groups

The choice of protecting group for the 5'-hydroxyl function is critical for the success of oligonucleotide synthesis. The parent Trityl (Tr) group and its methoxy-substituted derivatives, Dimethoxytrityl (DMT) and Monomethoxytrityl (MMTr), are the most common choices, each with distinct properties related to their acid lability.

The DMT group is the standard for automated solid-phase oligonucleotide synthesis for several key reasons umich.edu:

It can be introduced with high yield and regiospecificity onto the 5'-hydroxyl group. umich.edu

It is stable enough to withstand the conditions of the subsequent coupling step in the synthesis cycle. umich.edu

It can be removed quickly and quantitatively under mild, non-aqueous acidic conditions. umich.edu

The resulting dimethoxytrityl cation is a brightly colored chromophore, which allows for real-time monitoring of synthesis efficiency. atdbio.comsigmaaldrich.com

The hydrophobicity it imparts is useful for purifying the final full-length oligonucleotide from shorter, failed sequences. umich.edu

The addition of electron-donating methoxy (B1213986) groups to the phenyl rings of the trityl group increases its stability as a carbocation upon cleavage. This enhanced stability means that DMT and MMTr groups are more labile (easier to remove) under acidic conditions than the unsubstituted trityl group. The MMTr group is more stable than the DMT group and is often used for protecting the primary amine on 5'-amino-modifiers, as it is more likely to survive the full synthesis process. glenresearch.com However, MMT can be problematic as it can be difficult to remove when desired and can fall off unintentionally. glenresearch.com

Table 1: Comparison of Trityl, MMTr, and DMT Protecting Groups

| Feature | Trityl (Tr) | Monomethoxytrityl (MMTr) | Dimethoxytrityl (DMT) |

|---|---|---|---|

| Structure | Triphenylmethyl | 4-methoxytrityl | 4,4'-dimethoxytrityl |

| Acid Lability | Least labile; requires stronger acidic conditions for removal. tubitak.gov.tr | More labile than Trityl; less labile than DMT. glenresearch.com | Most labile; removed under mild acidic conditions (e.g., 3% TCA or DCA). oup.comglenresearch.com |

| Primary Use | General hydroxyl protection. | Protection of 5'-amino-modifiers; allows for post-synthesis purification. glenresearch.comglenresearch.com | Standard for 5'-OH protection in automated solid-phase oligonucleotide synthesis. umich.eduatdbio.com |

| Cation Color | Colorless | Yellow glenresearch.com | Bright Orange atdbio.com |

| Monitoring | Not suitable for colorimetric monitoring. | Not quantifiable by standard internal trityl monitors. glenresearch.com | Ideal for spectrophotometric monitoring of coupling efficiency at ~495-498 nm. atdbio.comisogen-lifescience.com |

5'-O-Tritylthymidine as a Precursor in Oligonucleotide Synthesis

This compound, and more commonly its dimethoxytrityl (DMT) analogue, serves as a crucial starting material for building DNA chains. chemicalbook.combiosynth.compharmaffiliates.com Specifically, 5'-O-DMT-thymidine is converted into a phosphoramidite (B1245037) monomer. atdbio.com This phosphoramidite is the reactive building block used in the now-standard phosphoramidite method for solid-phase oligonucleotide synthesis, a process pioneered by Marvin Caruthers. atdbio.combiotage.com The synthesis proceeds in the 3'-to-5' direction, which is the opposite of biological DNA replication. atdbio.combiotage.com

Solid-Phase Phosphoramidite Synthesis Cycle

The automated synthesis of oligonucleotides on a solid support (like controlled pore glass or polystyrene) is a cyclical process where one nucleotide is added per cycle. atdbio.combiotage.com The cycle consists of four main chemical steps:

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support. atdbio.comsigmaaldrich.com This exposes the 5'-hydroxyl group, making it ready to react with the next incoming nucleotide. atdbio.com

Coupling (Activation): The next nucleoside, in the form of a phosphoramidite monomer, is added along with an activator like tetrazole. atdbio.combiotage.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. atdbio.com The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a new phosphite (B83602) triester linkage. biotage.com

Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, they are permanently blocked or "capped." sigmaaldrich.combiotage.com This is typically done using acetic anhydride (B1165640) and N-methylimidazole, which acetylates the free hydroxyl groups, rendering them inert. atdbio.comsigmaaldrich.com This step is critical for minimizing the accumulation of shorter, deletion-mutant oligonucleotides. glenresearch.combiotage.com

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable phosphate (B84403) triester. This is usually accomplished using a solution of iodine in the presence of water and a base like pyridine. atdbio.com

This four-step cycle is repeated for each nucleotide to be added to the growing DNA chain. sigmaaldrich.com

Chemical Mechanism and Efficiency of 5'-O-Trityl Deprotection (Detritylation)

The detritylation step is the acid-catalyzed cleavage of the 5'-O-DMT ether bond. atdbio.combiotage.com The mechanism involves the protonation of the ether oxygen by an acid, followed by the departure of the highly stable dimethoxytrityl carbocation (DMT+), which is stabilized by the electron-donating methoxy groups. researchgate.net This leaves a free 5'-hydroxyl group on the growing oligonucleotide chain. sigmaaldrich.com

Monitoring Detritylation via Chromophore Detection

A key advantage of using the DMT group is the ability to monitor the synthesis in real-time. The DMT carbocation (DMT+) released during the detritylation step has a strong absorbance in the visible spectrum, producing a characteristic bright orange color. atdbio.comsigmaaldrich.com

By measuring the absorbance of this orange solution spectrophotometrically at approximately 495-498 nm as it flows from the synthesis column, one can quantify the amount of DMT+ cation released in each cycle. atdbio.comisogen-lifescience.com This measurement is directly proportional to the number of successfully coupled nucleotides in the previous cycle. Therefore, this colorimetric assay provides an accurate, real-time measure of the stepwise coupling efficiency. atdbio.comthermofisher.com A consistent and high trityl yield (typically >98%) indicates that the synthesis is proceeding correctly, while a sudden drop can signal a problem such as an empty reagent bottle or poor coupling chemistry, allowing the synthesis to be stopped. thermofisher.comnih.gov

Role of the 5'-Hydroxyl in Subsequent Coupling Reactions

In the predominant 3'-to-5' direction of oligonucleotide synthesis, the 5'-hydroxyl group of the growing chain is the critical nucleophile for chain elongation. beilstein-journals.orgnih.gov The 5'-OH is a primary hydroxyl group, making it the most sterically accessible and reactive hydroxyl function on the nucleoside's sugar moiety. umich.eduglenresearch.com Its role is to attack the activated phosphorus center of the incoming nucleoside phosphoramidite monomer. biotage.com

To ensure the reaction proceeds in a controlled, stepwise manner, this highly reactive 5'-hydroxyl group must be temporarily blocked or "protected." beilstein-journals.org This is the primary function of the trityl group (or its more acid-labile derivative, dimethoxytrityl, DMT) in this compound. umich.edubiotage.com The trityl group is stable to the conditions required for the coupling reaction but can be removed selectively, typically with a mild acid treatment (detritylation), to expose the free 5'-hydroxyl for the next coupling cycle. umich.eduatdbio.com This "on-off" protection strategy is central to the success of automated solid-phase synthesis. biosyn.com The coupling reaction itself, where the deprotected 5'-OH attacks the activated phosphoramidite, forms a new phosphite triester linkage, extending the oligonucleotide chain by one unit. biotage.comwikipedia.orgbiosearchtech.com

Interplay with Capping and Oxidation Steps

The process of oligonucleotide synthesis is a cyclical sequence of deprotection, coupling, capping, and oxidation. The strategic interplay between these steps is crucial for achieving high-fidelity synthesis.

Deprotection (Detritylation): Each cycle begins with the removal of the 5'-trityl (or DMT) protecting group from the support-bound nucleoside or oligonucleotide chain using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). atdbio.combiosearchtech.com This exposes the reactive 5'-hydroxyl group, making it available for the subsequent coupling step. biomers.net

Coupling: The next nucleoside monomer, as an activated phosphoramidite, is added and reacts with the free 5'-hydroxyl group. biotage.com

Capping: The coupling reaction, while highly efficient (often >98%), is not perfect. biotage.combiosearchtech.com A small fraction of the 5'-hydroxyl groups will fail to react. biotage.comwikipedia.org If left unblocked, these "failure sequences" would react in the next coupling cycle, leading to the formation of oligonucleotides with internal deletions, known as (n-1) shortmers. wikipedia.org To prevent this, a capping step is introduced immediately after coupling. biotage.combiomers.net A mixture of reagents, typically acetic anhydride and 1-methylimidazole, acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. biotage.combiosearchtech.com

Oxidation: The newly formed internucleotide phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. biotage.comatdbio.com Therefore, it must be converted to a more stable pentavalent phosphate triester. biotage.combiosearchtech.com This is achieved through an oxidation step, commonly using an iodine solution in the presence of water and pyridine. biotage.combiosearchtech.com This stabilized linkage forms the backbone of the DNA molecule. atdbio.com

This carefully orchestrated sequence ensures that only the correct, full-length oligonucleotides are synthesized, while failure sequences are terminated and can be separated during final purification.

Strategic Considerations for Solid Support Chemistry

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, revolutionized the production of biopolymers like oligonucleotides. atdbio.com In this method, the initial nucleoside (e.g., a derivative of this compound) is covalently attached to an insoluble support material, typically controlled-pore glass (CPG) or polystyrene. atdbio.comnih.gov This strategy simplifies the entire process, as excess reagents and soluble by-products from each step can be easily removed by washing and filtration, eliminating the need for complex purification of intermediate products. atdbio.combiomers.net

The choice of the solid support and the chemical linker that attaches the first nucleoside to it are critical strategic considerations. The linker must be stable to all the chemical conditions used during the entire synthesis cycle (acidic detritylation, coupling, capping, and oxidation) but must be selectively cleavable at the end of the synthesis to release the completed oligonucleotide. atdbio.comumich.edu

Impact of Linker Chemistry on Synthesis Efficiency

Most linkers are designed to be resistant to acid while being labile to base, which is compatible with the standard use of acid-labile 5'-DMT groups and base-labile protecting groups on the nucleobases and phosphate backbone. umich.edu

| Linker Type | Cleavage Conditions | Advantages | Disadvantages |

| Succinyl Linker | Concentrated ammonium (B1175870) hydroxide, room temperature for ~60-90 minutes. atdbio.comumich.edu | Most widely used, well-established chemistry, starting materials are readily available. umich.edu | Harsher and slower cleavage conditions can be incompatible with sensitive modified oligonucleotides. umich.edu |

| Hydroquinone-O,O'-diacetic acid (Q-linker) | Milder and faster conditions (e.g., K₂CO₃ in methanol (B129727) or ammonia (B1221849) for ~2-3 minutes). beilstein-journals.orgumich.edu | Greater compatibility with base-sensitive modifications, increased synthetic throughput due to rapid cleavage. umich.edu | Less common, starting materials may be more costly or not as widely available. umich.edu |

| Photolabile Linker | UV irradiation. biorxiv.org | Allows for cleavage under neutral conditions, useful for specific applications like microarray synthesis. biorxiv.org | May require specialized equipment and does not impose limitations on the standard synthesis itself. biorxiv.org |

The selection of an appropriate linker is therefore a balance between the requirements of the specific oligonucleotide sequence (including any sensitive modifications) and the desired efficiency and throughput of the synthesis process. umich.edu

Application in Earlier Oligonucleotide Synthesis Approaches

Before the dominance of the phosphoramidite method on solid supports, oligonucleotide synthesis was carried out in solution using different chemical strategies. This compound was a pivotal molecule in these foundational techniques.

Phosphodiester Method Implementation

The phosphodiester method, developed by H. G. Khorana and his colleagues, was the first significant success in the chemical synthesis of oligonucleotides and was instrumental in elucidating the genetic code. biosyn.comwikipedia.org In this approach, a 5'-protected nucleoside was coupled with a 3'-protected nucleoside 5'-phosphate. biosyn.com

A typical reaction involved reacting This compound (providing the protected 5'-hydroxyl) with 3'-O-acetylthymidine 5'-phosphate in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or toluene-4-sulfonyl chloride (TsCl). biosyn.com After the coupling, removal of the trityl and acetyl protecting groups yielded the desired dithymidine dinucleotide containing a natural 3'-5' phosphodiester bond. biosyn.com However, a major drawback of this method was the formation of branched oligomers and pyrophosphate side products due to the reactivity of the unprotected phosphodiester linkage. wikipedia.org

Phosphotriester Method Implementation

The phosphotriester method was developed to overcome the limitations of the phosphodiester approach. biosyn.com The key innovation was the introduction of a third protecting group on the phosphate oxygen of the internucleotide linkage, converting it into a less reactive phosphotriester. biosyn.comtrilinkbiotech.com This effectively prevented the problematic side reactions and branching that plagued the earlier method. trilinkbiotech.com

In this improved strategy, a 5'-O-protected nucleoside, such as a derivative of This compound (often 5'-O-DMT-thymidine), was coupled with a nucleoside 3'-phosphodiester component where the phosphate was already protected, typically with a 2-chlorophenyl or β-cyanoethyl group. beilstein-journals.orgtrilinkbiotech.com This approach offered cleaner reactions and higher yields, paving the way for the synthesis of longer DNA fragments and eventually facilitating the automation of oligonucleotide synthesis before the advent of the even more efficient phosphoramidite chemistry. trilinkbiotech.comnih.gov

Derivatization of this compound for Modified Nucleoside Synthesis

This compound serves as a crucial starting material in the synthesis of a wide array of modified nucleosides. nih.govpensoft.net The trityl group provides robust protection for the primary 5'-hydroxyl function, allowing for selective chemical manipulations at other positions of the nucleoside, such as the 3'-hydroxyl group or the thymine (B56734) base itself. pensoft.netumich.edu This strategic protection is fundamental in creating complex nucleoside analogues, including those with antiviral or anticancer potential. nih.govscripps.edu The synthesis typically begins with the treatment of thymidine with trityl chloride in a solvent like pyridine, which selectively yields this compound. pensoft.net This protected intermediate can then undergo further reactions, such as acylation at the 3'-position, to generate a library of derivatives. pensoft.net

Synthesis of Acyclic Nucleoside Analogues from this compound

Acyclic nucleosides, which feature an open-chain structure in place of the furanose ring, are a significant class of antiviral drugs. nih.govresearchgate.net Their synthesis often involves the coupling of a modified nucleobase with an acyclic side chain. While direct synthesis from this compound by ring-opening is not the common route, the principles of nucleoside chemistry it enables are foundational. The synthesis of acyclic nucleoside analogues more typically involves building the molecule from precursors, such as reacting a pyrimidine (B1678525) derivative with a suitable acyclic sugar analogue. researchgate.netresearchgate.net For instance, a convenient method involves the alkylation of a modified pyrimidine-2,4-dione with various acyclic activated sugar analogues, followed by deprotection. researchgate.net

Research in this area has utilized dihydroxyacetone phosphate (DHAP)-dependent aldolases to create chiral acyclic nucleosides. nih.gov This biocatalytic approach involves the aldol (B89426) addition of DHAP to aldehyde derivatives of nucleobases like thymine, generating acyclic nucleoside analogues with specific stereochemistry. nih.gov

Development of Double-Headed Nucleosides Utilizing this compound

Double-headed nucleosides are complex structures where an additional nucleobase or aromatic moiety is attached to the initial nucleoside unit. nih.govbeilstein-journals.org this compound is a key precursor in the synthesis of certain types of these molecules, particularly those modified at the C-3' position. nih.govbeilstein-journals.orgsemanticscholar.org

A notable synthetic pathway starts with this compound (55), which is converted in two steps to a protected azide (B81097) derivative (57). nih.govbeilstein-journals.org Subsequent reduction of the azide and further reaction steps yield the C-3'-aminonucleoside (58). nih.govbeilstein-journals.org This amino derivative serves as a crucial intermediate, which can then be reacted with isocyanates to introduce a second nucleobase (e.g., uracil (B121893) or thymine), ultimately forming the desired double-headed nucleosides. beilstein-journals.orgsemanticscholar.org This strategy allows for the creation of nucleosides with a second base attached at the 3'-position of the sugar ring. nih.govbeilstein-journals.org

| Starting Compound | Modification Site | Key Intermediate | Added Moiety | Final Product Type | Reference |

|---|---|---|---|---|---|

| This compound | C-3' Position | 3'-Azido-3'-deoxythymidine derivative | Uracil or Thymine | 3'-Uracil-1-yl and 3'-Thymin-1-yl derivatives of 2'-deoxythymidine | nih.govbeilstein-journals.org |

| Thymidine | C-5' Position | 5'-Epoxide derivative | Adenine, 6-Chloropurine | 5'-(S)-C-linked double-headed nucleosides | nih.govbeilstein-journals.org |

| Uridine | C-2' Position | 2'-Azidomethyl-arabinofuranosyl-uridine derivative | Pyrene | 2'-C-Triazolyl-linked double-headed nucleoside | semanticscholar.org |

Functionalization of the Trityl Moiety for Advanced Applications

The trityl group is not merely a passive protecting group; it can be functionalized to serve as an active component in various biochemical and analytical applications. nih.govnih.gov By introducing specific substituents onto the phenyl rings of the trityl moiety, it can be transformed into a reporter tag or a functional linker, adding significant value to the nucleoside construct. nih.govresearchgate.net

Development of Fluorescent Trityl Tags for Detection and Monitoring

Fluorescently labeled nucleosides are indispensable tools in molecular biology for applications like DNA sequencing and quantitative PCR. nih.gov While labeling is often achieved by attaching a fluorophore to the nucleobase or via a linker at the 5' position after detritylation, an alternative approach involves using a trityl group that is itself inherently fluorescent. nih.gov

The development of fluorescent tags such as FAM, Cy3, and Cy5 has been crucial for the detection of nucleic acids. nih.govidtdna.com These dyes can be attached to oligonucleotides to monitor hybridization and detect genetic variations. nih.gov The use of a trityl group during synthesis protects the 5'-hydroxyl, allowing for specific labeling at other sites. umich.edu More advanced strategies involve designing the trityl group itself as the reporter. By synthesizing trityl chlorides that bear fluorescent moieties, the resulting 5'-O-trityl group can serve as a built-in fluorescent probe for detection and monitoring purposes. This integrates the protective and reporting functions into a single molecular entity.

Trityl Groups as Cleavable Linkers and Mass Tags

The lability of the trityl ether bond under acidic conditions has been exploited to develop trityl-based cleavable linkers. nih.govrichmond.edu This is particularly useful in drug delivery systems, where a therapeutic agent can be attached to a carrier molecule via a trityl linker. The linker is stable at physiological pH but cleaves under the mildly acidic conditions found in tumor microenvironments or endosomes, releasing the active drug. nih.gov The cleavage rate can be fine-tuned by adding electron-donating or withdrawing groups to the trityl's aromatic rings. nih.gov

Furthermore, modified trityl groups have been engineered to function as mass tags for encoding in combinatorial chemistry. nih.govresearchgate.net In the split-and-mix synthesis of oligonucleotide libraries, trityl moieties with different molecular weights are used to encode which base was added at each step. nih.govresearchgate.net After synthesis and selection, these tags can be cleaved and analyzed by mass spectrometry, allowing for the rapid determination of the oligonucleotide sequence. nih.gov These tags can be designed to be released by acid treatment or by laser irradiation for direct analysis. nih.govresearchgate.net

| Application | Trityl Moiety Function | Key Feature | Detection/Release Method | Reference |

|---|---|---|---|---|

| Combinatorial Synthesis | Mass Tag | Trityl groups with distinct molecular weights encode for specific coupled bases. | Acidic treatment or laser irradiation followed by Mass Spectrometry (LDI-TOF). | nih.govresearchgate.net |

| Drug Delivery | Cleavable Linker | Trityl ether bond is stable at neutral pH but cleaves under acidic conditions. | Exposure to low pH environment (e.g., tumor microenvironment). | nih.gov |

| Nucleic Acid Detection | Fluorescent Tag | Trityl group is pre-functionalized with a fluorophore. | Fluorescence detection. | nih.gov |

Future Directions and Emerging Research Landscape

Addressing Scalability and Cost-Efficiency in Oligonucleotide Manufacturing

The production of oligonucleotides on a large scale presents considerable challenges in terms of scalability, cost, and sustainability. insights.biosusupport.com The traditional solid-phase synthesis method, while reliable for small-scale production, faces limitations in batch size and efficiency, making it difficult to meet the growing demand for oligonucleotide-based drugs. insights.biooxfordglobal.com Key cost drivers include the high price of raw materials, such as high-purity reagents and specialized solvents, and the inefficiencies inherent in the manufacturing process where excess materials are often required. susupport.comoxfordglobal.com

To address these challenges, the industry is exploring innovative approaches such as solution-phase synthesis, enzymatic synthesis, and advanced purification technologies. insights.bioexactmer.com The goal is to develop more sustainable and cost-effective manufacturing processes that can produce the metric-ton quantities of oligonucleotides anticipated to be needed for future therapeutic demands. towardshealthcare.combiospace.com Continuous innovation in process optimization and the adoption of new technologies are essential for improving efficiency, reducing waste, and ensuring the consistent quality of the final product. exactmer.combachem.com The global oligonucleotide synthesis market is projected to experience significant growth, with forecasts suggesting a substantial increase in market value, driven by the expanding applications of oligonucleotides in therapeutics and diagnostics. towardshealthcare.combiospace.commarketsandmarkets.com

Projected Growth of the Oligonucleotide Synthesis Market:

| Year | Projected Market Value (USD) |

| 2024 | $5.59 Billion |

| 2028 | $11.7 Billion |

| 2034 | $20.31 Billion |

This table is based on data from multiple market analyses. towardshealthcare.combiospace.combccresearch.com

Advancements in Synthetic Methodologies

To overcome the limitations of current oligonucleotide manufacturing, researchers are actively developing new synthetic methodologies. These advancements aim to improve the efficiency, scalability, and environmental footprint of oligonucleotide production.

Liquid-phase (or solution-phase) synthesis is being explored as a potential alternative to solid-phase synthesis for large-scale oligonucleotide production. insights.bioexactmer.com This technique offers the potential for higher yields and reduced waste, addressing some of the key limitations of solid-support-based methods. insights.bio However, the development of cost-effective and efficient liquid-phase synthesis has been challenging, with some studies indicating that it may not yet be cheaper or faster than well-established solid-phase methods. cytivalifesciences.com Despite these challenges, ongoing research into liquid-phase synthesis, coupled with innovations like Nanostar Sieving for purification, is paving the way for more efficient and reliable large-scale production. exactmer.com

Enzymatic synthesis is emerging as a promising and sustainable alternative to chemical synthesis methods. insights.biofrontiersin.org This approach utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT), to synthesize oligonucleotides under mild reaction conditions, which can reduce the generation of hazardous waste. frontiersin.org Enzymatic methods offer the potential for faster coupling reactions and are seen as a key technology for the next generation of oligonucleotide synthesis. frontiersin.org Service providers are increasingly focusing on developing novel enzymatic RNA oligonucleotide synthesis technologies to streamline manufacturing, increase production efficiency, and improve the yield of therapeutic oligonucleotides. rootsanalysis.com

Expanding Applications in Nucleic Acid-Based Therapeutics

The versatility of oligonucleotides is driving their application in a wide range of therapeutic areas, including the treatment of rare genetic disorders, neurological conditions, and cardiovascular diseases. marketsandmarkets.comrootsanalysis.com The ability to design oligonucleotides with specific sequences allows for the targeted modulation of gene expression, opening up new avenues for personalized medicine. exactmer.com

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are two of the most prominent classes of oligonucleotide-based therapeutics. rootsanalysis.compharmaceutical-technology.com These molecules function by binding to specific messenger RNA (mRNA) targets, leading to the silencing of disease-causing genes. The synthesis of ASOs and siRNAs relies heavily on precursor molecules like 5'-O-Tritylthymidine.

The development of ASO therapies is a significant driver of the oligonucleotide synthesis market, with ASOs representing a large portion of all RNA-based therapeutics in clinical development. rootsanalysis.compharmaceutical-technology.com The success of approved ASO drugs has demonstrated the therapeutic potential of this class of molecules and has spurred further investment in their development. pharmaceutical-technology.com Similarly, the growing number of approvals for siRNA therapies is contributing to the increasing demand for high-quality, large-scale oligonucleotide synthesis. rootsanalysis.com The continued advancement in the manufacturing and chemical modification of these molecules is expected to lead to the development of new and improved treatments for a variety of diseases.

Contributions to mRNA Vaccine Production

The development of messenger RNA (mRNA) vaccines represents a significant milestone in biotechnology, with their rapid development and deployment critically dependent on the principles of synthetic biology. While this compound is not a direct component of the final mRNA vaccine product administered to patients, its role is fundamental to the manufacturing pipeline.

mRNA vaccines are produced through a cell-free process called in vitro transcription (IVT), where a linearized DNA plasmid serves as a template to synthesize the desired mRNA sequence. mdpi.comnih.gov The creation of this high-fidelity DNA template is a crucial prerequisite. This process often involves the use of synthetic oligonucleotides, either as primers for polymerase chain reaction (PCR) amplification or as building blocks for the assembly of the entire gene sequence.

The chemical synthesis of these DNA components is predominantly achieved using the phosphoramidite (B1245037) method, a process where this compound and its corresponding protected deoxynucleosides (dA, dG, dC) are indispensable. The trityl group serves as a temporary protecting group for the 5'-hydroxyl function of the nucleoside. umich.edu This protection is essential for ensuring that the nucleotides are added in a controlled, stepwise manner, leading to the creation of a DNA sequence with the precise order required to encode the target antigen.

Furthermore, the final mRNA product often incorporates modified nucleosides, such as pseudouridine, to reduce its immunogenicity and enhance translation efficiency. nih.govgenscript.com However, the underlying DNA template from which this modified mRNA is transcribed is built using standard, highly controlled chemical synthesis methods reliant on building blocks like this compound. Therefore, its contribution, while indirect, is foundational to the reliable and large-scale production of the DNA templates essential for manufacturing mRNA vaccines. nih.gov

Role in Gene Editing Technologies (e.g., CRISPR-Cas9)

Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized molecular biology by allowing for precise modifications to the genome of living organisms. The functionality of this system is critically dependent on custom-synthesized nucleic acids, for which this compound is a key starting material.

The CRISPR-Cas9 system consists of two primary components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the enzyme to a specific target sequence in the genome. nih.gov The gRNA contains a "spacer" region of approximately 20 nucleotides that is complementary to the target DNA, ensuring the precision of the edit. youtube.com

The synthesis of these custom gRNAs is achieved through automated solid-phase chemical synthesis, where the trityl group's protective function on the 5'-hydroxyl position is essential for the sequential and orderly addition of nucleotide phosphoramidites. The ability to rapidly and reliably synthesize gRNAs with any desired sequence is what makes the CRISPR-Cas9 system so versatile and programmable.

Moreover, in one of the primary DNA repair pathways leveraged by gene editing, known as homology-directed repair (HDR), an externally supplied DNA template is used by the cell to precisely repair the break introduced by the Cas9 nuclease. youtube.comyoutube.com This template, often a single-stranded oligonucleotide (ssODN), carries the desired genetic edit. The synthesis of these ssODN repair templates also relies on the same phosphoramidite chemistry, and therefore on the use of this compound and other protected nucleosides to ensure their sequence fidelity.

In essence, the power of CRISPR-Cas9 as a gene editing tool is directly enabled by the high-fidelity chemical synthesis of its oligonucleotide components (gRNAs and repair templates), a process in which this compound plays a fundamental role.

Development of High Boron-Loaded Nucleic Acids for Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted binary radiotherapy for cancer. The therapy involves the preferential accumulation of a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), in tumor cells, followed by irradiation with a low-energy neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear reaction that produces high-energy particles, which destroy the cancer cell from within, with minimal damage to surrounding healthy tissue. frontiersin.org

A significant challenge in BNCT is the development of delivery agents that can selectively carry a high concentration of boron atoms to tumor cells. mdpi.com One promising strategy is the use of synthetic nucleic acids as carriers. Oligonucleotides, such as antisense DNA or siRNA, can be designed to specifically bind to target DNA or mRNA sequences that are overexpressed in cancer cells, making them highly selective delivery vehicles. mdpi.comnih.gov

To create these therapeutic agents, boron clusters, which contain a high number of boron atoms, are conjugated to the synthetic oligonucleotides. nih.govbohrium.com The synthesis of the oligonucleotide backbone itself is accomplished through standard phosphoramidite chemistry. In this process, this compound is used as a foundational building block to construct the nucleic acid chain. The trityl protecting group ensures the integrity of the oligonucleotide during its stepwise assembly before, during, or after the attachment of the boron clusters. nih.gov This approach allows for the creation of high boron-loaded nucleic acids that can function as dual-action therapeutics, acting simultaneously as ¹⁰B carriers for BNCT and as gene expression inhibitors. nih.gov

Broader Implications for Nucleic Acid Research and Synthetic Biology

The utility of this compound in the specific applications of mRNA vaccines, CRISPR, and BNCT highlights its broader, foundational importance for the fields of nucleic acid research and synthetic biology. Its primary role as a key component in the automated chemical synthesis of oligonucleotides has been a revolutionary enabling technology.

The ability to rapidly, reliably, and cost-effectively synthesize custom sequences of DNA and RNA has transformed molecular biology from a largely analytical science to a synthetic one. This capability underpins the entire field of synthetic biology, which aims to design and construct new biological parts, devices, and systems. Researchers can now "write" genetic code to create synthetic genes, control gene expression with engineered antisense oligonucleotides, and build complex DNA nanostructures. mdpi.commdpi.com

Furthermore, the synthesis of thymidine (B127349) analogs with modifications at the 5-position has been used to create artificial genetic systems, expanding the chemical functionality of DNA itself. nih.gov These advances rely on the same fundamental principles of chemical synthesis where protecting groups like trityl are essential for controlling the assembly of complex molecules.

In diagnostics, custom oligonucleotides are used as probes and primers in a vast array of techniques, including PCR and DNA microarrays. In therapeutics, beyond the examples above, they form the basis of antisense and siRNA drugs that can target and silence disease-causing genes. The consistent and high-quality synthesis of these molecules, made possible by robust chemical strategies involving reagents like this compound, is paramount to their efficacy and safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 5'-O-Tritylthymidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves tritylation of thymidine using 4,4'-dimethoxytrityl chloride (DMTr-Cl) under anhydrous conditions. Key steps include:

- Mesylation : Reaction with mesyl chloride to form 3'-O-mesyl derivatives, followed by cyclization with potassium phthalimide in hot DMF-water to generate anhydro intermediates .

- Azide Substitution : Treatment with sodium azide in refluxing DMF-water to introduce azido groups at the 3'-position .

- Critical Parameters : Temperature control (<35°C during mesylation), solvent purity (anhydrous pyridine), and stoichiometric ratios (e.g., excess DMTr-Cl) are critical to avoid side reactions like trityl group migration .

Q. How can researchers verify the structural identity and purity of this compound derivatives?

- Methodological Answer :

- NMR Analysis : H-NMR spectra should show diagnostic peaks for the trityl group (δ 7.2–7.4 ppm, aromatic protons) and thymine base (δ 1.8–2.1 ppm, methyl group). For example, 5'-O-pivaloyl-3'-O-tritylthymidine exhibits distinct doublets for cinnamoyl substituents at δ 7.73 and 6.49 ppm .

- Chromatography : Preparative TLC (e.g., methylene chloride:ethyl acetate, 3:2) separates isomers, with Rf values critical for identifying polar vs. non-polar derivatives (e.g., Rf 0.48 for TpT dinucleotides) .

- Elemental Analysis : Confirm C, H, N, and Cl content (e.g., C29H27N2O4Cl requires C: 69.25%, H: 5.41%) to validate purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods due to volatile solvents (DMF, pyridine) .

- Waste Management : Collect azide-containing byproducts separately and neutralize with acidic solutions (e.g., 10% HCl) before disposal. Trityl derivatives require incineration due to aromatic stability .

Advanced Research Questions

Q. How do stereochemical outcomes vary in chlorination reactions of this compound, and what analytical methods resolve structural ambiguities?

- Methodological Answer :

- Reaction Mechanism : Chlorination with triphenylphosphine and CCl4 in DMF produces two isomeric 3'-chloro-3'-deoxy derivatives. The erythro isomer (minor product, 15% yield) forms via SN2 displacement, while the threo isomer (major, 35% yield) arises from neighboring-group participation .

- NMR Decoupling : Use H-H COSY to correlate C2' and C3' protons. Retention of C3'-H in the threo isomer confirms no inversion at C3' .

- Contradiction Resolution : Compare products with authentic standards (e.g., O-2,3'-anhydro derivatives) via melting points and HPLC retention times .

Q. What mechanistic insights explain the inhibitory activity of this compound against thymidine phosphorylase (TPase), and how does this inform anticancer drug design?

- Methodological Answer :

- Enzyme Inhibition : this compound binds TPase's active site, blocking the FAK/Mdm-2 complex and activating p53-dependent apoptosis in breast/colon cancers. IC50 values (8.6 µM) indicate higher potency than hypoxanthine analogs (30 µM) .

- Structure-Activity Relationship (SAR) : Trityl group hydrophobicity enhances membrane permeability, while thymine base specificity reduces off-target effects. Compare with uracil/5-methylcytosine analogs (IC50: 18–55 µM) to optimize selectivity .

- In Silico Validation : Perform molecular docking (e.g., Autodock Vina) using TPase crystal structures (PDB: 2XSW) to predict binding affinities and guide derivatization .

Q. How can researchers address contradictions in synthetic yields when scaling up this compound-based oligonucleotide couplings?

- Methodological Answer :

- Scale-Up Challenges : Diminished yields (e.g., 71% at lab scale vs. 40–60% industrially) arise from incomplete detritylation or phosphoramidite oxidation. Use in-line IR spectroscopy to monitor trityl cation release (λ = 498 nm) during solid-phase synthesis .

- Optimization Strategies :

- Solvent Systems : Replace DMF with acetonitrile for better solubility of bulky trityl intermediates.

- Catalyst Screening : Test ZnBr2 vs. 1H-tetrazole for phosphodiester bond formation efficiency .

- Data Reconciliation : Compare paper chromatographic Rf values (e.g., 0.34 in n-BuOH:AcOH:H2O) with HPLC-MS to identify byproducts like TppT (symmetrical pyrophosphates) .

Methodological Framework for Data Analysis

- Contradiction Analysis : For conflicting results (e.g., chlorination isomer ratios), apply multivariate ANOVA to variables like temperature, solvent polarity, and reagent purity. Cross-validate with isotopic labeling (C-NMR) to trace reaction pathways .

- Reproducibility Checks : Document reaction conditions in SI files per Beilstein Journal guidelines (e.g., exact molar ratios, drying times for anhydrous solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.